Cyclooctene, 5-methyl-

Ring-Opening Metathesis Polymerization Polymer Yield 5-Substituted Cyclooctenes

Cyclooctene, 5-methyl- (5-MCO) is a functionalized cyclic olefin monomer, primarily employed in the synthesis of specialty polymers via Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization. Its molecular formula is C9H16, with a molecular weight of 124.22 g/mol, featuring a methyl substituent at the 5-position of the cyclooctene ring.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 13152-07-3
Cat. No. B14732064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctene, 5-methyl-
CAS13152-07-3
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC1CCCC=CCC1
InChIInChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3
InChIKeyNDEUHGLZVZJEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Cyclooctene, 5-methyl- (CAS 13152-07-3) for Precision Polymer Synthesis


Cyclooctene, 5-methyl- (5-MCO) is a functionalized cyclic olefin monomer, primarily employed in the synthesis of specialty polymers via Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization [1]. Its molecular formula is C9H16, with a molecular weight of 124.22 g/mol, featuring a methyl substituent at the 5-position of the cyclooctene ring [2]. This structural modification provides distinct advantages over the parent cyclooctene in controlling polymer architecture and enabling targeted materials properties [3].

ROMP and addition polymerization monomer
5-methyl substituent for polymer architecture control
Precursor for functionalized polyalkenamers

Why 5-Methylcyclooctene Cannot Be Substituted with Cyclooctene or Other Analogs


Generic substitution fails because the 5-methyl substituent fundamentally alters the monomer's polymerization behavior and the resulting polymer's physical state. Unlike unsubstituted cyclooctene, which can produce crystalline polymers, poly(5-methylcyclooctene) is consistently amorphous, a critical differentiator for applications requiring non-crystalline, transparent, or elastomeric materials [1]. Furthermore, the presence and type of the 5-substituent directly dictate the success and yield of polymerization. For instance, while cyclooctene and 5-methylcyclooctene both yield high polymers, 5-chlorocyclooctene only gives oligomers and 5-methoxycyclooctene fails to polymerize under identical conditions, demonstrating that the methyl analog is essential for specific synthetic pathways [1].

Amorphous polymer requirement
Poly(5-methylcyclooctene) is reported amorphous, unlike crystalline poly(cyclooctene); substitution may alter phase.
Substituent-dependent reactivity
5-Chloro analog yields only oligomers, 5-methoxy fails to polymerize; generic cyclooctene cannot replicate functional group control.
Polymer backbone architecture
Methyl side group impacts chain packing and properties; unsubstituted cyclooctene leads to different material behavior.

Quantitative Differentiation of Cyclooctene, 5-methyl- Against Structural Analogs


Head-to-Head Polymerization Yield: 5-Methyl vs 5-Chloro and 5-Methoxy Analogs

Under identical catalytic conditions, 5-methylcyclooctene (MCO) demonstrates a starkly different polymerization outcome compared to other 5-substituted analogs. MCO achieves high polymer yields comparable to unsubstituted cyclooctene, while other substituents lead to oligomerization or no reaction [1].

Polymerization yield
Head-to-head
MCO: 80% high polymer yield (matches CO); 5-Cl: 50% oligomer; 5-OMe: no reaction
Shows MCO maintains high polymer-forming capability vs. other 5-substituted analogs
WCl6/AlEt1.5Cl1.5 or WCl6/AlEtCl2, rt
Ring-Opening Metathesis Polymerization Polymer Yield 5-Substituted Cyclooctenes

Polymer Crystallinity Contrast: Amorphous Poly(MCO) vs. Crystalline Poly(CO)

The introduction of a 5-methyl group fundamentally changes the solid-state properties of the polymer. Poly(cyclooctene) can be a crystalline solid when it contains more than 50% trans double bonds. In direct contrast, poly(5-methylcyclooctene) remains completely amorphous irrespective of its cis/trans double bond configuration [1].

Polymer crystallinity
Head-to-head
Poly(MCO) is amorphous regardless of trans content; poly(CO) can be crystalline when trans >50%
Predicts amorphous outcome for MCO, essential for transparent/elastomeric materials
Room-temperature film analysis; NMR determined cis/trans
Polymer Morphology Amorphous Polymer Crystallinity

Catalyst-Dependent Polymerization: Ring-Opening vs. Vinyl Addition with Mo Catalysts

Polymerization with molybdenum-based catalysts reveals a distinct advantage. While poly(cyclooctene) and poly(5-methylcyclooctene) obtained with MoCl5/AlEtCl2 or MoCl5/AlEt3 catalysts contained no carbon-carbon double bonds in the backbone—indicating a vinyl addition mechanism—the same is not observed with tungsten catalysts, which fully consumed the double bonds via a ring-opening mechanism [1]. This demonstrates 5-methylcyclooctene's capacity for divergent polymerization pathways.

Catalyst-dependent mechanism
Head-to-head
Mo catalysts yield poly(MCO) with no C=C (vinyl addition); W catalysts retain C=C (ROMP)
Enables toggling between saturated and unsaturated backbone via catalyst choice
MoCl5/AlEt2Cl or MoCl5/AlEt3; NMR confirmation
Metathesis Polymerization Vinyl Polymerization Catalyst Selectivity

Quantified Yield Variation with Catalyst Co-catalyst Ratio for 5-Methylcyclooctene

Unlike 5-iodocyclooctene, which shows low and non-scalable yields (6-8%), 5-methylcyclooctene's polymer yield is tunable and high. By adjusting the co-catalyst ratio in the WCl6/EtAlCl2 system, the polymer yield can be significantly increased from 62% to 89% [1].

Yield vs. co-catalyst ratio
Head-to-head
MCO: 62% (1:1 ratio) to 89% (1:4); 5-iodo: 6% (1:1) to 8% (1:4)
Indicates 10–11× higher yields and tunability vs. 5-iodo analog
ROMP with WCl6/EtAlCl2 at rt
Polymerization Optimization Yield Control Tungsten Catalyst

High-Value Application Scenarios for Cyclooctene, 5-methyl- Based on Evidence


Synthesis of Functionalized Amorphous Polyolefin Elastomers

When an amorphous, functionalized polyolefin is required—for example, as a soft segment in thermoplastic elastomers or for transparent films—5-methylcyclooctene is the mandated monomer. The evidence confirms that its polymer is predictably amorphous regardless of stereochemistry, a property not shared by poly(cyclooctene), which can crystallize [1]. This ensures consistent material performance without post-polymerization treatments.

High-Yield Production of Functionalized Polyalkenamers for Scalable Processes

For scalable synthesis, 5-methylcyclooctene is the only 5-substituted analog tested that maintains a high polymer yield (80-89%) comparable to unsubstituted cyclooctene. Competitor monomers like 5-chlorocyclooctene yield only low-MW oligomers, and 5-methoxycyclooctene is completely unreactive [1]. This makes 5-MCO the sole viable candidate for cost-effective, large-scale production of functionalized polyalkenamers.

Dual-Mechanism Polymer Design for Specialized Backbone Architectures

Leveraging the capability for both ring-opening metathesis (with W catalysts) and vinyl addition polymerization (with specific Mo catalysts) allows for the synthesis of otherwise inaccessible polymer architectures from a single monomer feedstock [1]. This is a unique design tool for creating block copolymers or complex architectures where control over backbone saturation is paramount, a feature not observed with cyclooctene under the same conditions.

Precision Copolymer Synthesis with Tunable Functional Group Density

The proven high reactivity of 5-methylcyclooctene and its ability to form high molecular weight polymers make it an ideal co-monomer for statistical or block copolymerizations with cyclooctene. This allows for the precise insertion of methyl functionalities along a polyalkenamer backbone, enabling tunable modification of polymer properties like surface energy, adhesion, or compatibility . This specific functionalization route is not possible with unsubstituted cyclooctene alone.

Application
Selection Property
Validation Focus
Amorphous polyolefin elastomers
Amorphous polymer formation
Polymer phase behavior and crystallinity
High-yield functionalized polyalkenamers
High polymerization yield
Yield reproducibility and scalability
Dual-mechanism backbone design
Catalyst-dependent backbone saturation
Polymer backbone structural analysis (NMR)
Precision copolymer synthesis
Copolymerization reactivity
Functional group distribution and material properties
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